molecular formula C11H14ClNO B13649606 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride

1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride

Cat. No.: B13649606
M. Wt: 211.69 g/mol
InChI Key: MXAVQHYFTWMBBD-UHFFFAOYSA-N
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Description

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride is a chemical compound with the molecular formula C11H13NO. It is known for its unique structure, which includes a benzoannulene ring system. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the benzoannulene ring system.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

Scientific Research Applications

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A related compound with a hydroxyl group instead of an amino group.
  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A brominated derivative with distinct chemical properties.

Uniqueness

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride is unique due to its specific amino substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13;/h3,5-6H,1-2,4,7,12H2;1H

InChI Key

MXAVQHYFTWMBBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=CC=C2)N.Cl

Origin of Product

United States

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